

# physical and chemical properties of 5-Nitropyridine-2,3-diamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Nitropyridine-2,3-diamine

Cat. No.: B182612

[Get Quote](#)

## In-Depth Technical Guide: 5-Nitropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Nitropyridine-2,3-diamine**, a heterocyclic compound of interest in medicinal and organic chemistry. This document details its structural characteristics, physicochemical parameters, spectral data, and known synthetic methodologies.

## Core Physical and Chemical Properties

**5-Nitropyridine-2,3-diamine**, with the CAS number 3537-14-2, is a nitropyridine derivative.<sup>[1]</sup> <sup>[2]</sup> Its structure consists of a pyridine ring substituted with a nitro group at the 5-position and two amino groups at the 2- and 3-positions.

## Physicochemical Data

The following table summarizes the key physical and chemical properties of **5-Nitropyridine-2,3-diamine**.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	154.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	260 °C	<a href="#">[4]</a>
Boiling Point	476.1±40.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.555±0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
pKa	2.70±0.49 (Predicted)	<a href="#">[4]</a>
LogP	-0.3	<a href="#">[3]</a>

## Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of **5-Nitropyridine-2,3-diamine**.

Spectral Data	Details
<sup>1</sup> H NMR	(400 MHz, DMSO-d <sub>6</sub> ): δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H)[1]
Mass Spectrometry	GC-MS data is available. <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

### Synthesis of 5-Nitropyridine-2,3-diamine

A documented method for the synthesis of **5-Nitropyridine-2,3-diamine** involves the reduction of 3,5-Dinitropyridin-2-amine.[\[1\]](#)

Materials:

- 3,5-Dinitropyridin-2-amine (4.0 g, 21.7 mmol)
- Methanol (150 mL)

- 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 eq.)([\[1\]](#))
- Ice bath
- Filtration apparatus

Procedure:

- Suspend 3,5-Dinitropyridin-2-amine in methanol in a reaction flask.
- Slowly add the 20% aqueous ammonium sulfide solution to the suspension.
- Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
- Allow the mixture to cool to room temperature naturally.
- Further cool the mixture in an ice bath to facilitate precipitation.
- Collect the precipitate by filtration to obtain **5-nitropyridine-2,3-diamine** as a solid.[\[1\]](#)

The reported yield for this synthesis is 100% (3.4 g).[\[1\]](#)

## **<sup>1</sup>H NMR Spectroscopy Protocol**

The following is a general procedure for obtaining a <sup>1</sup>H NMR spectrum, based on the data available for **5-Nitropyridine-2,3-diamine**.

Materials:

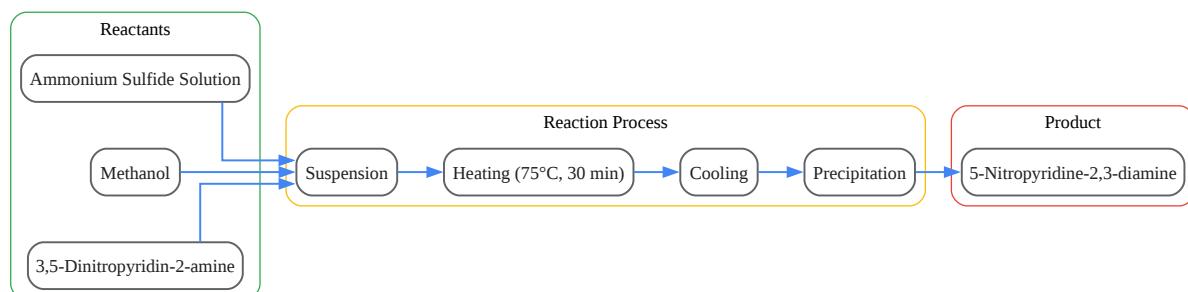
- **5-Nitropyridine-2,3-diamine** sample
- Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>)
- NMR tube
- 400 MHz NMR spectrometer

Procedure:

- Dissolve an appropriate amount of the **5-Nitropyridine-2,3-diamine** sample in DMSO-d<sub>6</sub>.
- Transfer the solution to an NMR tube.
- Place the NMR tube in the spectrometer.
- Acquire the <sup>1</sup>H NMR spectrum at 400 MHz.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak of DMSO-d<sub>6</sub>.

## Visualizations

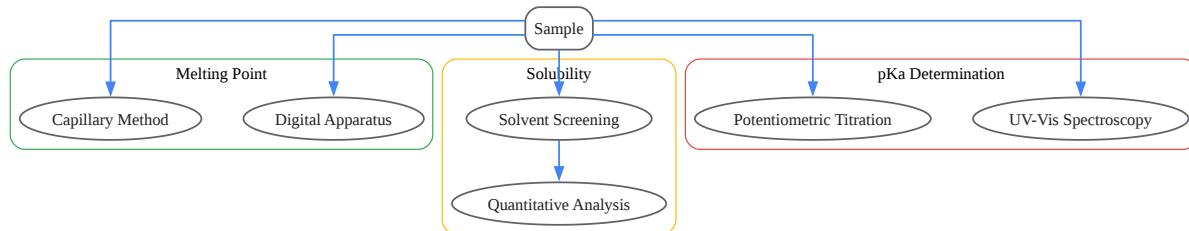
### Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Nitropyridine-2,3-diamine**.

## General Workflow for Physical Property Determination



[Click to download full resolution via product page](#)

Caption: General experimental workflows for determining key physical properties.

## Reactivity and Stability

Information regarding the specific reactivity and stability of **5-Nitropyridine-2,3-diamine** is limited in the public domain. As a nitro-containing aromatic amine, it is expected to undergo reactions typical of these functional groups. The amino groups can act as nucleophiles, while the nitro group is an electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The compound should be stored in a cool, dry place away from strong oxidizing agents.

## Biological Activity

While many nitropyridine derivatives exhibit a range of biological activities, including potential applications in drug development, specific data on the biological activity or involvement in signaling pathways for **5-Nitropyridine-2,3-diamine** is not readily available in the reviewed literature. Further research is required to elucidate its pharmacological profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-NITROPYRIDINE-2,3-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 5-Nitropyridine-2,3-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182612#physical-and-chemical-properties-of-5-nitropyridine-2-3-diamine]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)